1-Phenylethyl azide

asymmetric synthesis chiral resolution enantioselective catalysis

1‑Phenylethyl azide (1‑azidoethylbenzene) is a chiral, non‑photoreactive alkyl azide building block extensively used in bioorthogonal and stereoselective chemistry. Its benzylic nature enables unique reactivity profiles, including efficient Lewis acid‑mediated Schmidt rearrangements and copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), while the asymmetric carbon atom adjacent to the azido group provides a key point of differentiation over simple achiral analogs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 32366-25-9
Cat. No. B14687419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethyl azide
CAS32366-25-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=[N+]=[N-]
InChIInChI=1S/C8H9N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyKOFFFKMEMKRWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethyl Azide (CAS 32366-25-9): A Chiral Benzylic Azide for Stereoselective Synthesis


1‑Phenylethyl azide (1‑azidoethylbenzene) is a chiral, non‑photoreactive alkyl azide building block extensively used in bioorthogonal and stereoselective chemistry . Its benzylic nature enables unique reactivity profiles, including efficient Lewis acid‑mediated Schmidt rearrangements and copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), while the asymmetric carbon atom adjacent to the azido group provides a key point of differentiation over simple achiral analogs .

Why Generic Azide Substitution Fails for 1‑Phenylethyl Azide Applications


Substituting 1‑phenylethyl azide with a common analog like benzyl azide (CAS 622‑79‑7) or (2‑azidoethyl)benzene fails when stereochemical integrity or specific physical‑state handling is required. The presence of a chiral center means 1‑phenylethyl azide can be resolved into (R)‑ and (S)‑enantiomers, enabling asymmetric induction that achiral azides cannot provide . Furthermore, its solid physical state offers safer, more convenient handling and storage compared to the shock‑sensitive liquid benzyl azide . These factors make generic substitution untenable for applications requiring enantiopurity or solid‑phase dosing.

Quantitative Differentiation: 1‑Phenylethyl Azide vs. Closest Analogs


Chiral Purity and Enantiomeric Excess: 1‑Phenylethyl Azide Enables Asymmetric Synthesis

Unlike achiral benzyl azide, 1‑phenylethyl azide possesses a stereocenter. Commercially available enantiopure forms (e.g., (R)-1-phenylethyl azide, CB42188577) enable asymmetric synthesis with high configurational stability . In a stereoselective transformation study, derivatives of chiral 1‑phenylethylamine were converted via azide intermediates with 96‑100% inversion of configuration [1]. This level of stereocontrol is unattainable with achiral analogs such as benzyl azide or 2‑phenylethyl azide.

asymmetric synthesis chiral resolution enantioselective catalysis

Physical State and Handling Safety: Solid 1‑Phenylethyl Azide vs. Liquid Benzyl Azide

1‑Phenylethyl azide is a solid at ambient temperature (density 1.0321 g/cm³ at 25 °C), whereas the closest analog benzyl azide is a liquid with a flash point of 43 °C . The solid form reduces the risk of vapour inhalation and facilitates safer, more accurate weighing for small‑scale reactions, a critical consideration given the known shock‑ and heat‑sensitivity of organic azides.

chemical safety physical property azide handling

Benzylic Reactivity Advantage in Lewis Acid‑Mediated Schmidt Rearrangement

The benzylic nature of 1‑phenylethyl azide permits efficient Lewis acid‑induced Schmidt rearrangements. In the presence of EtAlCl₂, 1‑phenylethyl azide undergoes smooth conversion to the corresponding iminium ion, which upon in situ reduction yields sterically hindered aromatic tertiary amines . In contrast, simple alkyl azides (e.g., 1‑azidooctane) often require harsher conditions or give lower yields due to less stabilized carbocation intermediates.

Schmidt reaction Lewis acid catalysis C‑N bond activation

Procurement‑Worthy Application Scenarios for 1‑Phenylethyl Azide


Enantioselective Synthesis of Pharmaceutical Intermediates

Leveraging the chiral integrity of (R)- or (S)-1‑phenylethyl azide, research groups can directly construct optically active triazoles or amines without an additional resolution step. The documented 96‑100% inversion during nucleophilic azide substitution ensures high enantiomeric excess in downstream drug candidates, making it a cost‑effective choice over achiral azides that would require chiral chromatography [1].

Solid‑Phase Click Chemistry for Bioconjugation

The solid physical state of 1‑phenylethyl azide simplifies automated solid‑phase synthesis protocols. Unlike liquid benzyl azide, which requires syringing in a fume hood, the solid can be precisely aliquoted on an open bench, reducing operator exposure and enabling high‑throughput bioconjugation workflows .

Lewis Acid‑Mediated Construction of Sterically Hindered Amines

For medicinal chemistry programs targeting N‑aryl‑substituted tertiary amines, the Schmidt reactivity of 1‑phenylethyl azide under EtAlCl₂ catalysis provides a direct, high‑conversion route that avoids multi‑step reductive amination sequences. The specific benzylic stabilization leads to cleaner product profiles than analogous reactions with non‑benzylic azides .

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